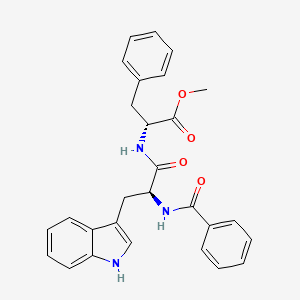

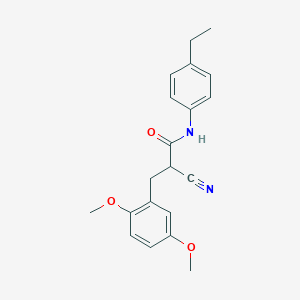

Methyl benzoyl-L-tryptophyl-D-phenylalaninate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

HCH6-1 ist eine synthetische Dipeptidverbindung, die für ihre Rolle als kompetitiver Antagonist des Formylpeptidrezeptors 1 (FPR1) bekannt ist. Dieser Rezeptor ist an der Aktivierung von Neutrophilen beteiligt, einer Art von weißen Blutkörperchen, die für die Immunantwort entscheidend sind. HCH6-1 wurde auf seine potenziellen therapeutischen Wirkungen bei entzündlichen Erkrankungen, insbesondere bei akutem Lungenversagen, untersucht .

Wirkmechanismus

Target of Action

HCH6-1, also known as Methyl benzoyl-L-tryptophyl-D-phenylalaninate, is a potent and competitive dipeptide antagonist of the Formyl peptide receptor 1 (FPR1) . FPR1 is a G-protein coupled receptor involved in chemotaxis and plays a crucial role in the immune response .

Mode of Action

HCH6-1 interacts with FPR1 and inhibits its activation by fMLF, an FPR1 agonist . This interaction results in the inhibition of chemotaxis, superoxide anion generation, and elastase release in human neutrophils specifically activated by fMLF .

Biochemical Pathways

The primary biochemical pathway affected by HCH6-1 is the FPR1 signaling pathway. By inhibiting FPR1, HCH6-1 disrupts the chemotactic response of neutrophils, reducing their migration towards sites of inflammation .

Result of Action

HCH6-1 has been shown to have protective effects against acute lung injury (ALI) in vivo . It reduces inflammatory cell infiltration and distortion of pulmonary architecture in the presence of LPS . HCH6-1-mediated decrease of neutrophil recruitment serves as a protective mechanism in ALI mice .

Action Environment

The action of HCH6-1 can be influenced by environmental factors such as the presence of LPS, which can induce an inflammatory response

Vorbereitungsmethoden

Die Synthese von HCH6-1 beinhaltet die Bildung einer Dipeptidstruktur. Der spezifische Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch Standardtechniken der Peptidsynthese synthetisiert wird, die typischerweise die Kupplung von Aminosäuren unter Verwendung von Reagenzien wie Carbodiimiden oder Phosphoniumsalzen beinhalten .

Analyse Chemischer Reaktionen

HCH6-1 geht vor allem Wechselwirkungen mit biologischen Molekülen ein, anstatt mit traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es hemmt die Aktivierung von Neutrophilen, indem es die Bindung von Formyl-L-Methionyl-L-Leucyl-L-Phenylalanin (fMLF) an FPR1 blockiert. Diese Hemmung verhindert die Erzeugung von Superoxidanionen, die Freisetzung von Elastase und die Chemotaxis in Neutrophilen .

Wissenschaftliche Forschungsanwendungen

HCH6-1 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Entzündliche Erkrankungen: Es wird verwendet, um die Rolle von FPR1 bei entzündlichen Erkrankungen, insbesondere bei akutem Lungenversagen, zu untersuchen.

Krebsforschung: HCH6-1 wurde auf seine Auswirkungen auf Krebszellen untersucht, insbesondere auf die Hemmung der Migration und Invasion von Krebszellen.

Wirkmechanismus

HCH6-1 entfaltet seine Wirkung, indem es an den Formylpeptidrezeptor 1 (FPR1) auf der Oberfläche von Neutrophilen bindet. Diese Bindung blockiert die Aktivierung des Rezeptors durch Formylpeptide, die Signalmoleküle sind, die Neutrophile an Stellen der Infektion oder Entzündung anlocken. Durch die Hemmung von FPR1 verhindert HCH6-1 die nachgeschalteten Signalereignisse, die zur Aktivierung von Neutrophilen führen, darunter die Erzeugung reaktiver Sauerstoffspezies, die Freisetzung von Elastase und die Chemotaxis .

Vergleich Mit ähnlichen Verbindungen

HCH6-1 zeichnet sich durch seine hohe Spezifität und Potenz als FPR1-Antagonist aus. Zu den ähnlichen Verbindungen gehören:

Cyclosporin H: Ein weiterer FPR1-Antagonist, jedoch mit breiteren immunsuppressiven Wirkungen.

Boc-MLF: Ein synthetisches Peptid, das ebenfalls FPR1 angreift, aber mit unterschiedlichen Bindungseigenschaften.

HCH6-1 zeichnet sich durch seine selektive Hemmung von FPR1 ohne signifikante Off-Target-Effekte aus und ist damit ein wertvolles Werkzeug in der Forschung, die sich auf neutrophilvermittelte Entzündungsreaktionen konzentriert .

Eigenschaften

IUPAC Name |

methyl (2R)-2-[[(2S)-2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFZAIDTRUPTSU-LOSJGSFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2784869.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B2784870.png)

![N-{2-[(6-chloro-3-pyridinyl)amino]ethyl}-N'-cyanoethanimidamide](/img/structure/B2784871.png)

![4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2784884.png)

![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2784886.png)

![2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2784887.png)

![1-(3-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2784892.png)